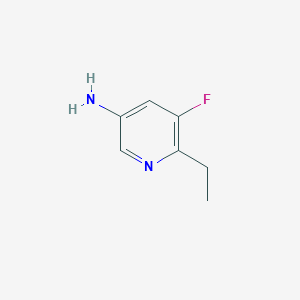
6-Ethyl-5-fluoro-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-5-fluoro-3-pyridinamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . Another method involves the use of ethyl fluoroacetate and propionyl chloride as starting materials, followed by a series of reactions to introduce the fluorine and ethyl groups .
Industrial Production Methods
Industrial production methods for 6-Ethyl-5-fluoro-3-pyridinamine are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and catalysts to minimize reaction steps and waste. For example, the use of sodium methoxide and Pd/C as catalysts can improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-5-fluoro-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
6-Ethyl-5-fluoro-3-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 6-Ethyl-5-fluoro-3-pyridinamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can result in the inhibition or activation of specific biological pathways, making the compound useful in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
6-Ethyl-4-fluoropyridine: Similar structure but with the fluorine atom in a different position.
3-Ethyl-5-fluoropyridine: Similar structure but with the ethyl group in a different position
Uniqueness
6-Ethyl-5-fluoro-3-pyridinamine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The combination of the ethyl and fluorine groups in the 3 and 5 positions, respectively, can influence the compound’s reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H9FN2 |
|---|---|
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
6-ethyl-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |
Clé InChI |
QWJKPFGJJRJJPA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


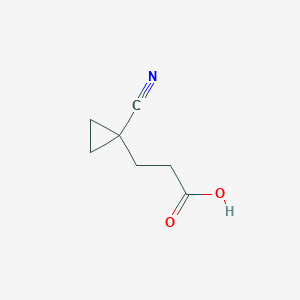
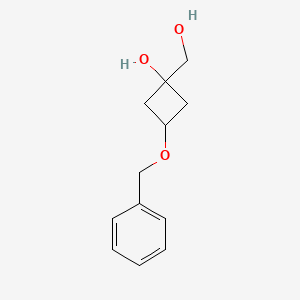
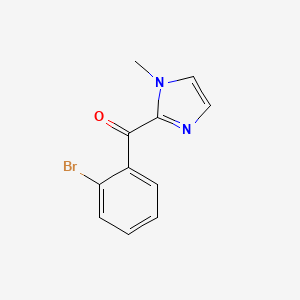


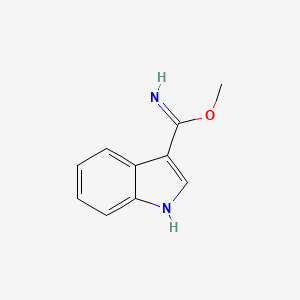


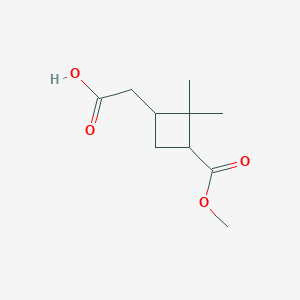

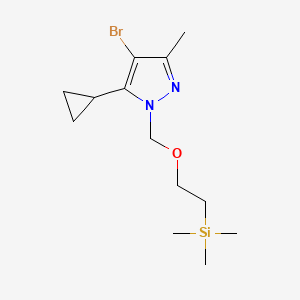
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
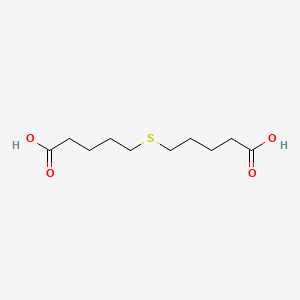
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
